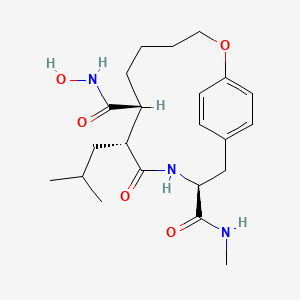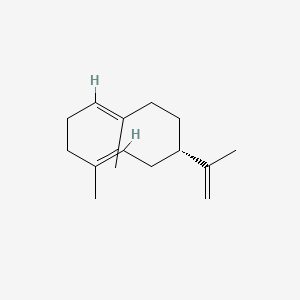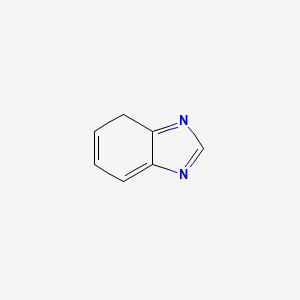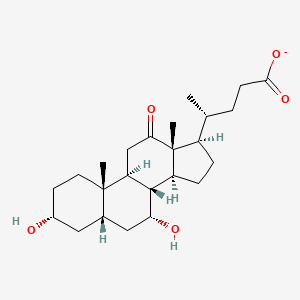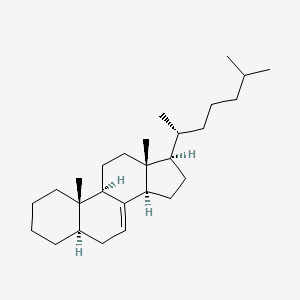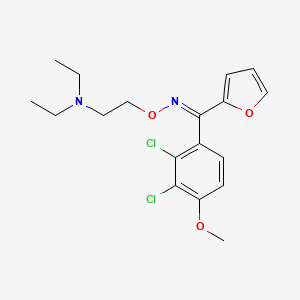
Conophylline
Vue d'ensemble
Description
Conophylline is an autophagy-inducing vinca alkaloid found in several species of Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It has various functional groups, including an epoxide .
Synthesis Analysis
This compound is a vinca alkaloid with a molecular weight of 794 and is a dimer of an aspidosperma-type indole alkaloid . The biosynthesis of this compound starts from the amino acid tryptophan, which is converted into strictosidine before further elaboration and dimerisation . A total synthesis of this compound was published by Fukuyama and coworkers in 2011 .Molecular Structure Analysis
The molecular structure of this compound includes two indoline ring systems . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Applications De Recherche Scientifique
Activité anticancéreuse
La Conophylline a été découverte comme ayant une activité anticancéreuse à large spectre. Elle a été rapportée pour induire l'apoptose (mort cellulaire programmée) et la sénescence (vieillissement cellulaire) dans les cellules cancéreuses . Ce composé a montré son efficacité contre les lignées cellulaires de carcinome du sein, colorectal, pancréatique et pulmonaire d'origine humaine .
Induction de l'apoptose
Dans le contexte du traitement du cancer, la capacité d'un composé à induire l'apoptose est extrêmement précieuse. La this compound a été découverte pour induire l'apoptose dans certains types de cellules cancéreuses, telles que les cellules cancéreuses du sein MDA-MB-468 .
Induction de la sénescence
Outre l'apoptose, la this compound peut également induire la sénescence dans les cellules cancéreuses. Par exemple, elle a été découverte pour induire la sénescence dans les cellules cancéreuses colorectal HT-29 .
Perturbation du cycle cellulaire
La this compound a été observée pour provoquer des perturbations dans le cycle cellulaire, y compris une déplétion de la phase S. Cela est accompagné d'une régulation négative de CDK2 et des cyclines (A2, D1) avec une régulation positive de p21 .
Augmentation du stress oxydatif
La this compound augmente le stress oxydatif dans les lignées cellulaires de carcinome, ce qui précède l'induction de l'apoptose et de la sénescence. Cela est observé par des niveaux de ROS accrus accompagnés d'une expression accrue de NQO1 .
Suppression de la desmoplasie du cancer pancréatique
La this compound a été découverte pour supprimer la desmoplasie du cancer pancréatique et les cytokines pro-cancéreuses produites par les fibroblastes associés au cancer . Cela suggère son rôle potentiel dans le traitement du cancer pancréatique.
Réduction de la fibrose hépatique et pancréatique
La this compound, extraite des feuilles d'une plante tropicale, a été rapportée pour réduire la fibrose hépatique et pancréatique en supprimant les cellules étoilées .
Profils pharmacocinétiques
Les profils pharmacocinétiques, la distribution tissulaire et la liaison aux protéines plasmatiques de la this compound ont été étudiés chez le rat Sprague Dawley . Ces informations sont cruciales pour comprendre le comportement du médicament dans l'organisme et optimiser son utilisation thérapeutique.
Mécanisme D'action
Target of Action
Conophylline, a vinca alkaloid, has been found to target hepatic stellate cells . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases . Additionally, this compound has been reported to suppress the activation of cancer-associated fibroblasts (CAFs) through the suppression of G Protein–coupled Receptor 68 .
Mode of Action
This compound interacts with its targets by inducing autophagy, a cellular process that leads to the degradation of cytosolic components, including organelles . This process is essential for the prevention of neurodegenerative diseases . In the context of hepatocellular carcinoma, this compound inhibits the cancer-promoting effects of CAFs by suppressing several HCC-promoting cytokines secreted by CAFs expressing GPR68 .
Biochemical Pathways
This compound affects various biochemical pathways. It has been reported to suppress the activation of hepatic stellate cells and liver fibrosis . In the context of cancer, it suppresses the production of cytokines such as IL6, IL8, C-C motif chemokine ligand 2, angiogenin, and osteopontin (OPN) by CAFs .
Pharmacokinetics
A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has been studied in rats . Following a single intravenous dose, it was detected in all examined tissues, with the highest levels in the kidney, liver, and lung .
Result of Action
This compound has been shown to have protective effects in cellular models of neurodegenerative diseases. It suppressed protein aggregation and protected cells from cell death caused by treatment with 1-methyl-4-phenylpyridinium, a neurotoxin, by inducing autophagy . Moreover, in a model of hepatocellular carcinoma, this compound suppressed tumor growth by inhibiting the cancer-promoting effects of CAFs .
Propriétés
IUPAC Name |
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMAMDGWAHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





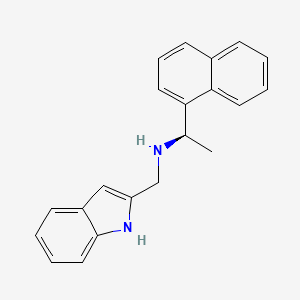
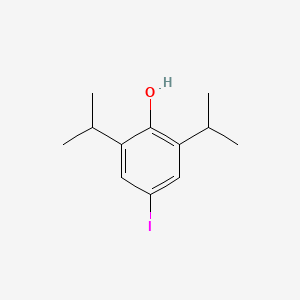
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)

